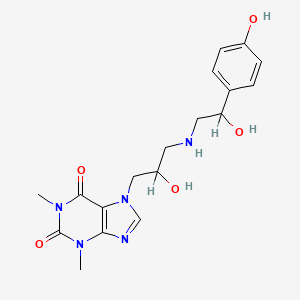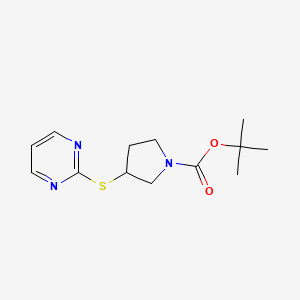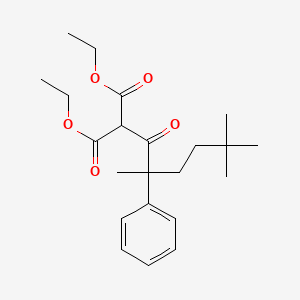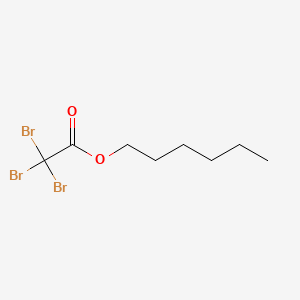![molecular formula C11H6FN3O2 B13955435 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole CAS No. 1022091-48-0](/img/structure/B13955435.png)
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole is a heterocyclic compound that features both an isoxazole and an oxadiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzohydrazide with an appropriate isoxazole derivative under cyclization conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biological Studies: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Material Science: The compound’s unique structure makes it suitable for use in the development of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The presence of the fluorine atom enhances its binding affinity to the target enzymes, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have been studied for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
Isoxazole Derivatives: Compounds containing the isoxazole ring are known for their anti-inflammatory and analgesic activities.
Uniqueness
2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole is unique due to the presence of both the isoxazole and oxadiazole rings in a single molecule, along with the fluorine atom in the phenyl ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
1022091-48-0 |
|---|---|
Molecular Formula |
C11H6FN3O2 |
Molecular Weight |
231.18 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H6FN3O2/c12-8-4-2-1-3-7(8)10-14-15-11(16-10)9-5-6-13-17-9/h1-6H |
InChI Key |
CMBQUXUTASICGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NO3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


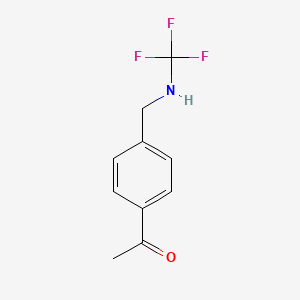
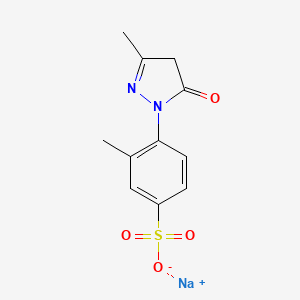
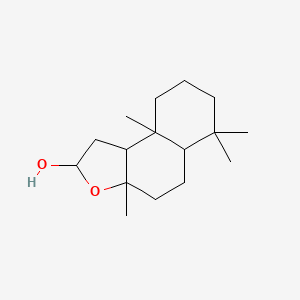
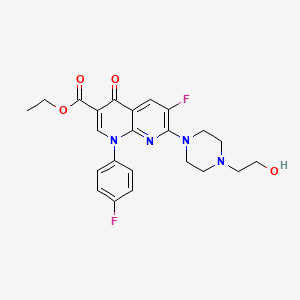
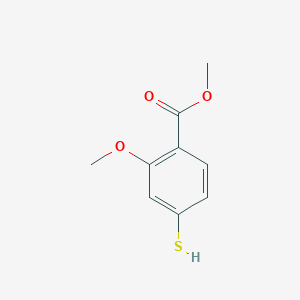
![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)


